molecular formula C11H8N2O2S2 B2977574 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440323-57-9

3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2977574
CAS No.: 440323-57-9
M. Wt: 264.32
InChI Key: SKUADYOQWKEKTP-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core modified with a furanmethyl substituent at position 3 and a thioxo group at position 2. sc-495336) . Thienopyrimidinones are known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S2/c14-10-9-8(3-5-17-9)12-11(16)13(10)6-7-2-1-4-15-7/h1-5H,6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUADYOQWKEKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene, furan-2-carbaldehyde, and thiourea.

    Cyclization Reaction: The key step involves a cyclization reaction where 2-aminothiophene reacts with furan-2-carbaldehyde in the presence of thiourea under acidic conditions to form the thieno[3,2-d]pyrimidinone core.

    Thioxo Group Introduction:

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Optimization of Reaction Conditions: Using catalysts and solvents that enhance the reaction rate and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

    Scalability: Ensuring the process is scalable by using batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thieno[3,2-d]pyrimidinone core, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Thioethers: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has shown promise as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal medications .

Medicine

In medicine, the compound’s potential extends to anticancer research. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival makes it a subject of interest for developing new anticancer therapies .

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance:

    Antimicrobial Action: The compound inhibits bacterial and fungal enzymes critical for cell wall synthesis and metabolic processes, leading to cell death.

    Anticancer Action: It interferes with signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its structural analogs:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities Synthesis Yield Reference
3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 3-(Furan-2-ylmethyl), 2-thioxo C₁₄H₁₀N₂O₂S₂ 304.39 Commercial availability; potential kinase/antimicrobial activity N/A
IVPC (5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) 5,6-Dimethyl, 3-(4-methylpyridinyl) C₁₃H₁₄N₄OS₂ 314.41 Pharmacological chaperone for phenylalanine hydroxylase (PAH); X-ray crystallography data 74%
7-Amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one 7-Amino, 6-(benzothiazolyl), 5-aryl C₁₇H₁₀N₄OS₂ 362.42 Antimicrobial, anticancer (in vitro screening) 51–95%
3-[2-(Dimethylamino)ethyl]-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 3-(Dimethylaminoethyl) C₁₀H₁₃N₃OS₂ 255.36 Protein-protein interaction inhibitor (crystallographic fragment screening) N/A
3-Amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives 3-Amino, 6-carboxylic acid Varies Varies Anti-inflammatory (COX-2 inhibition), low ulcerogenicity 49–85%

Key Findings:

Structural Influence on Bioactivity: The furanmethyl substituent in the target compound may enhance solubility compared to hydrophobic groups (e.g., pyridinyl in IVPC) . 5,6-Dimethyl substitution in IVPC improves binding affinity to PAH, as confirmed by X-ray data . Amino and carboxylic acid groups (e.g., in anti-inflammatory derivatives) reduce toxicity while maintaining efficacy .

Synthetic Accessibility: Yields vary significantly: 51–95% for pyrido[2,3-d]pyrimidinones via chalcone-aminothiouracil cyclization , versus 46–86% for thieno[2,3-d]pyrimidinones using oxazine-dione intermediates .

Therapeutic Potential: IVPC exemplifies rational drug design for genetic disorders like phenylketonuria (PKU) . Anticancer activity is linked to aryl/heteroaryl substituents (e.g., benzothiazolyl) . Anti-inflammatory derivatives show promise as safer alternatives to NSAIDs like diclofenac .

Commercial and Research Utility: The target compound is marketed for research use, while analogs like 3-[2-(dimethylamino)ethyl]-2-sulfanylidene derivatives are explored in fragment-based drug discovery .

Notes

Substituent Effects : Electron-donating groups (e.g., methyl, furan) enhance solubility and target engagement, while bulky aryl groups improve anticancer potency .

Synthetic Challenges: Microwave-assisted synthesis improves efficiency for pyrido[2,3-d]pyrimidinones , whereas tellurium-based heterocyclization enables novel fused systems .

Safety Profiles: Anti-inflammatory thienopyrimidinones exhibit lower ulcerogenicity than classical NSAIDs, highlighting their therapeutic advantage .

Biological Activity

3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, a compound with significant potential, belongs to the thieno[3,2-d]pyrimidine family. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₉N₃O₂S
  • Molecular Weight : 264.32 g/mol

Synthesis Methods

Synthesis of thieno[3,2-d]pyrimidinones typically involves cyclization reactions. Common methods include:

  • Cyclization Approaches : [3+3], [4+2], and [5+1] cyclization processes.
  • Reagents Used : Carbon disulfide and various diamines in pyridine are often employed to yield the desired thioxopyrimidine derivatives.

Biological Activities

Research indicates that compounds in this class exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thieno[3,2-d]pyrimidine demonstrate notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically:

  • Activity Against Resistant Strains : Some derivatives have been effective against isoniazid-resistant strains of Mycobacterium tuberculosis, primarily through the inhibition of enoyl-acyl carrier protein reductase enzymes, which are crucial for bacterial survival .
Microorganism Activity
Pseudomonas aeruginosaHigh susceptibility to thienopyrimidines
Mycobacterium tuberculosisEffective against resistant strains

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is beneficial in therapeutic applications aimed at diseases related to oxidative damage.

Analgesic and Anti-inflammatory Effects

Research has indicated that thieno[3,2-d]pyrimidines possess analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies .

Anticancer Potential

Emerging studies suggest that certain derivatives may inhibit cancer cell proliferation. The mechanism involves targeting specific pathways within cancer cells, although more research is needed to establish efficacy and safety in clinical settings.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in Sci. Pharm. evaluated various thieno[3,2-d]pyrimidine derivatives against multiple bacterial strains. The results indicated that specific modifications significantly enhanced antimicrobial activity, particularly against P. aeruginosa and M. tuberculosis .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that several thieno[3,2-d]pyrimidine compounds exhibited strong antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers in cellular models .

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